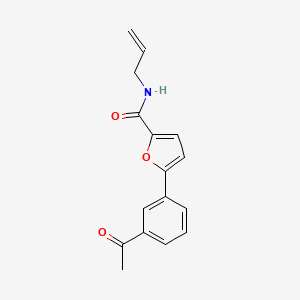

5-(3-acetylphenyl)-N-allyl-2-furamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-acetylphenyl)-N-prop-2-enylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-3-9-17-16(19)15-8-7-14(20-15)13-6-4-5-12(10-13)11(2)18/h3-8,10H,1,9H2,2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBIBXBASFGDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 3 Acetylphenyl N Allyl 2 Furamide

Retrosynthetic Analysis and Strategic Disconnections

The logical design of a multi-step synthesis for a target molecule like 5-(3-acetylphenyl)-N-allyl-2-furamide begins with a retrosynthetic analysis. This process involves mentally breaking down the molecule into simpler, commercially available, or easily synthesized precursors.

Identification of Key Building Blocks and Precursors

The structure of this compound features three main components: a furan (B31954) ring substituted at the 2- and 5-positions, a 3-acetylphenyl group, and an N-allyl amide functional group. The most logical disconnections are at the amide C-N bond and the C-C bond linking the furan and phenyl rings.

Disconnection I: The Amide Bond The most straightforward disconnection is across the amide linkage. This breaks the molecule into two primary building blocks:

5-(3-acetylphenyl)-2-furoic acid

Allylamine

This approach is synthetically practical as the formation of an amide bond from a carboxylic acid and an amine is a well-established and reliable transformation in organic chemistry.

Disconnection II: The Furan-Aryl C-C Bond Further deconstruction of the key intermediate, 5-(3-acetylphenyl)-2-furoic acid, at the bond between the furan C5 and the phenyl ring leads to:

A 5-substituted furan-2-carboxylic acid derivative (e.g., 5-bromo-2-furoic acid or its ester).

A 3-acetylphenyl synthon (e.g., 3-acetylphenylboronic acid).

This strategy relies on powerful cross-coupling reactions to form the aryl-furan bond, a common method for constructing such biaryl systems.

Therefore, the key precursors for the total synthesis are identified as a furan-2-carboxylic acid derivative, allylamine, and a suitable 3-acetylphenyl derivative.

Considerations for Selectivity and Yield in Multi-Step Synthesis

Achieving high selectivity and yield is paramount in a multi-step synthesis. For the synthesis of this compound, several factors must be considered:

Regioselectivity in Furan Functionalization: The furan ring must be selectively functionalized at the C5 position with the aryl group and the C2 position with the carboxylic acid (or its precursor). The choice of starting materials and reaction sequence is critical to control this regiochemistry.

Chemoselectivity: The 3-acetylphenyl moiety contains a ketone functional group. The chosen synthetic conditions must be mild enough to avoid unwanted side reactions involving this ketone, particularly during the amide formation step.

Reaction Conditions: Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing the yield of each step. For instance, palladium-catalyzed cross-coupling reactions are highly sensitive to the choice of ligand and base. ysu.ammdpi.com Similarly, the efficiency of amide bond formation depends heavily on the choice of coupling agent. researchgate.net

Established Synthetic Routes for this compound

Based on the retrosynthetic analysis, the forward synthesis can be executed through several established routes, focusing on the construction of the furan-2-carboxamide core.

Approaches to Construct the Furan-2-carboxamide Core

The central challenge is the efficient assembly of the 5-aryl-furan-2-carboxamide structure. This involves forming the furan ring system with the desired substitution pattern and subsequently creating the amide bond.

The key intermediate, 5-(3-acetylphenyl)-2-furoic acid, can be synthesized using modern catalytic methods.

Palladium-Catalyzed Cross-Coupling Reactions: A highly efficient method for forming the C-C bond between the furan and phenyl rings is through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. mdpi.com This approach typically involves the reaction of a 5-halofuran derivative with an arylboronic acid.

A plausible route starts with a commercially available ester of 5-bromo-2-furoic acid, which is coupled with 3-acetylphenylboronic acid. The resulting ester is then hydrolyzed to yield 5-(3-acetylphenyl)-2-furoic acid. The choice of catalyst, ligand, and base is critical for achieving high yields. ysu.ammdpi.com

| Catalyst System Component | Example | Role | Reference |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Facilitates oxidative addition and reductive elimination | ysu.am |

| Ligand | XantPhos | Stabilizes the palladium center and promotes the catalytic cycle | rsc.org |

| Base | K₂CO₃, KF | Activates the boronic acid and neutralizes acid formed | ysu.amnih.gov |

| Solvent | THF/H₂O, Dioxane | Solubilizes reactants and influences reaction rate | ysu.ammdpi.com |

Other Arylation Methods: An alternative approach involves the reaction of furan-2-carboxylic acid with a diazonium salt prepared from 3-aminoacetophenone. rjptonline.org This method provides a direct route to the 5-aryl-2-furoic acid scaffold. Additionally, the synthesis can proceed via a 5-aryl-furan-2-aldehyde intermediate, which is then oxidized to the corresponding carboxylic acid using an oxidant like ceric ammonium (B1175870) nitrate (B79036). researchgate.net

The final step in the synthesis is the formation of the amide bond between 5-(3-acetylphenyl)-2-furoic acid and allylamine. This transformation is one of the most fundamental reactions in organic chemistry and can be achieved through several reliable methods. unimi.it

Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first.

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation under mild conditions. researchgate.netresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP), or reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govnih.gov

Formation of Acid Chlorides: A classic and effective method involves converting the carboxylic acid to its corresponding acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. rjptonline.org The resulting 5-(3-acetylphenyl)-2-furoyl chloride is highly electrophilic and reacts rapidly with allylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct.

| Method | Reagent(s) | Mechanism | Reference |

| Coupling Reagent | DCC/DMAP | Forms a reactive O-acylisourea intermediate | nih.gov |

| Coupling Reagent | CDI | Forms a reactive acylimidazolide intermediate | nih.gov |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Converts the carboxylic acid to a highly reactive acyl chloride | rjptonline.org |

Introduction of the Acetylphenyl Moiety

The formation of the carbon-carbon bond between the furan ring and the acetylphenyl group is a critical step in the synthesis. This can be achieved through several methodologies, with cross-coupling reactions being the most prevalent and efficient.

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for the 2- and 5-positions. numberanalytics.compearson.compearson.com The reactivity of furan towards electrophiles is significantly higher than that of benzene (B151609). chemicalbook.com The stability of the intermediate carbocation, which can be resonance-stabilized by the oxygen atom, dictates the regioselectivity of the substitution, favoring the 2-position. pearson.comquora.com

In the context of synthesizing this compound, a Friedel-Crafts acylation could theoretically be employed to introduce the acetylphenyl group. This would involve reacting a suitable furan substrate with a 3-acetylbenzoyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, this approach presents significant challenges. If starting with an N-allyl-2-furamide, the directing effects of the amide group and the potential for side reactions under harsh Lewis acidic conditions complicate this strategy. A more plausible, albeit still challenging, route would be the acylation of a 5-unsubstituted 2-furamide (B1196590) derivative. The primary difficulty remains controlling regioselectivity and avoiding polymerization or degradation of the furan ring, which is sensitive to strong acids. chemicalbook.com Due to these limitations, direct electrophilic substitution is generally a less favorable method for this specific target compared to the more precise and milder cross-coupling methodologies.

Palladium-catalyzed cross-coupling reactions represent the state-of-the-art for the construction of biaryl systems and are well-suited for the synthesis of 5-aryl-2-furamides. mdpi.com The Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools for this transformation.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a highly effective method for introducing the 3-acetylphenyl moiety. researchgate.net A common strategy involves the coupling of a 5-bromo-N-allyl-2-furamide with (3-acetylphenyl)boronic acid. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. mdpi.comdoaj.org The versatility of the Suzuki coupling allows for a wide tolerance of functional groups, making it ideal for use with the acetyl- and amide-functionalized substrates.

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (7%) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | 65-72 | mdpi.com |

| 2 | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | >90 | |

| 3 | PdCl₂(dppf) (3%) | Cs₂CO₃ | DME | 80 | 85-95 |

This table presents typical conditions for Suzuki-Miyaura coupling reactions adapted for the synthesis of 5-aryl amides, based on literature precedents.

Incorporation of the N-Allyl Group

The formation of the N-allyl amide can be accomplished at different stages of the synthesis, either before or after the introduction of the acetylphenyl group.

The term N-alkylation in this context primarily refers to the formation of the amide bond with allylamine, or the direct alkylation of a pre-formed amide.

Amide Bond Formation: The most direct method for incorporating the N-allyl group is through the reaction of 5-(3-acetylphenyl)-2-furoic acid with allylamine. This transformation is typically mediated by standard peptide coupling reagents. For example, the carboxylic acid can be activated with reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov Alternatively, the furoic acid can be converted to the more reactive 5-(3-acetylphenyl)-2-furoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with allylamine, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. rjptonline.org

Direct N-Alkylation of Amides: An alternative, though less common for this target, is the direct N-alkylation of a primary amide, such as 5-(3-acetylphenyl)-2-furamide, with an allyl halide (e.g., allyl bromide). wikipedia.org This reaction typically requires a strong base to deprotonate the amide nitrogen, making it nucleophilic enough to react with the alkyl halide. researchgate.netamazonaws.com Care must be taken to avoid O-alkylation as a side reaction. Given the efficiency of direct amidation with allylamine, this method is often less preferred.

| Entry | Amine | Coupling Method/Reagent | Base | Solvent | Temp (°C) | Reference |

| 1 | Allylamine | SOCl₂, then amine addition | Et₃N | THF | 0 to RT | rjptonline.org |

| 2 | Allylamine | DCC, DMAP | - | Dichloromethane (B109758) | RT | nih.gov |

| 3 | 2-Furamide + Allyl Bromide | NaH | DMF | RT | researchgate.net |

This table illustrates common protocols for N-alkylation and amide formation.

For the specific synthesis of this compound, the introduction of the allyl group to the amide nitrogen does not create a new stereocenter, assuming the use of standard, achiral allylating agents. Therefore, stereochemical control at this step is not a primary concern for the synthesis of the parent compound.

However, in a broader context, stereocontrol in allylation reactions is a significant field of study. Were a substituted allyl group used, or if the allylation induced chirality elsewhere in the molecule, stereoselective methods would be crucial. Furthermore, the N-allyl amide product itself can be a substrate for further stereoselective transformations. For instance, transition metal-catalyzed isomerization of N-allyl amides can lead to the formation of geometrically defined Z- or E-enamides. nih.govacs.org These enamides are valuable synthetic intermediates for the asymmetric incorporation of nitrogen. researchgate.net While not part of the direct synthesis of the target compound, this potential for subsequent, stereocontrolled reactions highlights the synthetic utility of the N-allyl moiety.

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. numberanalytics.com The synthesis of furan-based compounds is an area where green chemistry principles can be readily applied, particularly as the furan core can be derived from renewable biomass sources. mdpi.comrsc.org

Biomass-Derived Starting Materials: Furfural, produced from the dehydration of C5 sugars found in lignocellulosic biomass, is a key platform chemical. frontiersin.org It can be oxidized to 2-furoic acid, providing a renewable starting point for the synthesis of this compound. The use of biomass-derived feedstocks reduces the reliance on petrochemicals, aligning with the goals of green chemistry. rsc.org

Green Reaction Conditions: Efforts to develop more sustainable synthetic methods focus on several areas:

Catalysis: Utilizing highly efficient catalysts at low loadings minimizes waste. For Suzuki couplings, catalysts that are effective in water or with minimal organic solvents are highly desirable. rsc.org

Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of a synthesis. numberanalytics.comfrontiersin.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle. Direct C-H activation or catalytic cycles that regenerate reagents, such as the Hofmann N-alkylation with catalytic amounts of alkyl halides, are examples of atom-economical approaches. rsc.org

For the synthesis of this compound, a greener approach might involve a one-pot or tandem reaction sequence, minimizing workup and purification steps between stages. For example, a Suzuki coupling in an aqueous medium followed by extraction and direct amidation in a green solvent would represent a significant improvement over traditional multi-step syntheses requiring large volumes of hazardous solvents.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.govnih.gov For the synthesis of this compound, microwave irradiation can be applied to the amidation reaction between 5-(3-acetylphenyl)-2-furoic acid and allylamine. This method significantly reduces the reaction time from hours to minutes. researchgate.netresearchgate.net The process can be conducted under solvent-free conditions or in the presence of a high-boiling point solvent. nih.govnih.gov Catalysts such as ceric ammonium nitrate (CAN) may be employed in minute quantities to facilitate the direct synthesis of the amide from the carboxylic acid and amine. nih.govnih.gov The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture, which overcomes the activation energy barrier more effectively than conventional heating. researchgate.netthieme-connect.com

Table 1: Illustrative Conditions for Microwave-Assisted Amidation

| Catalyst/Reagent | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |

|---|---|---|---|---|

| DMT/NMM/TsO⁻ | Acetonitrile (B52724) | 80-100 | 10-30 | 85-95 researchgate.net |

| EDC | Dichloromethane | 60-80 | 15-45 | 80-90 researchgate.net |

| Ceric Ammonium Nitrate (CAN) | Solvent-Free | 120-150 | 5-15 | >90 nih.govnih.gov |

This table is illustrative and based on typical results for similar amide synthesis reactions.

Catalyst-Free or Organocatalytic Transformations

In line with the principles of green chemistry, catalyst-free and organocatalytic methods provide alternatives to metal-based catalysts, reducing the risk of metal contamination in the final product.

Catalyst-Free Synthesis: The direct thermal condensation of a carboxylic acid and an amine can form an amide bond, although this often requires high temperatures (above 160°C) to drive off the water byproduct. mdpi.com Another approach is the use of coupling agents, such as various methoxysilanes, which can facilitate amide bond formation under solvent-free conditions without the need for air or moisture exclusion. nih.gov

Organocatalytic Synthesis: Organocatalysts offer a mild and efficient route to amidation. Boric acid is a simple, inexpensive, and environmentally friendly catalyst that can promote the reaction between a carboxylic acid and an amine or urea (B33335), often under solvent-free conditions involving simple heating of a triturated mixture. scispace.combohrium.com More complex organocatalysts, such as chiral Brønsted acids, have been developed for specialized applications like atroposelective amidation, highlighting the versatility of this approach. thieme-connect.comresearchgate.net These catalysts work by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. rsc.org

Table 2: Examples of Catalyst-Free and Organocatalytic Amidation Conditions

| Method | Catalyst/Reagent | Solvent | Temperature | Typical Features |

|---|---|---|---|---|

| Thermal Condensation | None | Solvent-Free or Toluene | >160°C | Simple, but requires high energy input. mdpi.com |

| Silane Coupling | Tetramethoxysilane | Solvent-Free | Room Temp to 80°C | Good to excellent yields, moisture tolerant. nih.gov |

| Boric Acid Catalysis | Boric Acid | Solvent-Free | Heating | Green, inexpensive, uses urea or amine. scispace.combohrium.com |

This table is illustrative and based on general findings for the specified reaction types.

Solvent-Free or Aqueous Medium Synthesis Approaches

Eliminating organic solvents is a primary goal of green chemistry. Solvent-free synthesis, or solid-state reaction, for amidation can be achieved by grinding the reactants (carboxylic acid and amine/urea) together, sometimes with a catalyst like boric acid, and then heating the mixture. scispace.combohrium.com This technique, known as trituration and direct heating, is rapid, efficient, and minimizes waste. scispace.com The use of methoxysilanes as coupling agents also allows for a one-pot, solvent-free procedure that yields amides in high purity. nih.gov

While synthesis in an aqueous medium is highly desirable, it is challenging for the amidation of relatively non-polar substrates due to the poor solubility of the reactants and the difficulty of removing water to drive the reaction equilibrium towards product formation. However, for certain substrates, the use of water-tolerant catalysts or specialized conditions can make aqueous synthesis feasible. mdpi.com

Purification and Isolation Techniques in Laboratory Research

The isolation of pure this compound from the reaction mixture is critical. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Chromatographic Separations (Column, Flash, HPLC)

Flash column chromatography is a standard and highly effective method for purifying amide compounds from reaction mixtures. biotage.comrsc.org

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of neutral organic compounds like amides. rsc.org For compounds with basic impurities, such as unreacted allylamine, basic alumina (B75360) or amine-functionalized silica can be used to prevent streaking and improve separation. biotage.com

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A gradient of non-polar and polar solvents, such as a mixture of hexane (B92381) and ethyl acetate, is commonly used. researchgate.net The optimal ratio is determined beforehand using thin-layer chromatography (TLC). For more polar amides, a system like dichloromethane and methanol (B129727) might be employed. biotage.com

High-Performance Liquid Chromatography (HPLC): HPLC is primarily used for analyzing the purity of the final compound rather than for large-scale purification. Reversed-phase HPLC, with a C18 column and a mobile phase of acetonitrile and water, can effectively determine the purity of the isolated product. biotage.com

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid organic compounds. researchgate.net It is particularly well-suited for amides, which are often crystalline solids. The principle involves dissolving the crude product in a minimum amount of a suitable hot solvent. As the solution slowly cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. researchgate.net

The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Table 3: Potential Solvents for Recrystallization of Furamide Derivatives

| Solvent | Polarity | Boiling Point (°C) | Typical Use Case |

|---|---|---|---|

| Ethanol | Polar Protic | 78 | Good general-purpose solvent for moderately polar compounds. researchgate.net |

| Acetonitrile | Polar Aprotic | 82 | Often gives very good crystals for a variety of amides. researchgate.net |

| Ethyl Acetate | Medium Polarity | 77 | Can be used alone or in a solvent system with hexane. |

| Toluene | Non-polar | 111 | Useful for less polar compounds or as part of a co-solvent system. |

This table provides a list of common recrystallization solvents and their general applicability.

Precipitation can also be used for purification. This involves dissolving the crude product in a solvent in which it is soluble and then adding a second solvent (an anti-solvent) in which it is insoluble, causing the pure product to precipitate out of the solution.

Preclinical Biological Evaluation and Mechanistic Elucidation of 5 3 Acetylphenyl N Allyl 2 Furamide

In Vitro Assessment of Biological Activities

The initial stages of drug discovery and development heavily rely on in vitro assessments to determine the biological activity of a compound. For 5-(3-acetylphenyl)-N-allyl-2-furamide, a series of enzyme inhibition studies have been conducted to profile its potential therapeutic effects.

Enzyme inhibition is a critical mechanism of action for many therapeutic agents. The ability of this compound to inhibit key enzymes involved in various pathological processes has been a primary focus of its preclinical evaluation.

Acetylcholinesterase and Butyrylcholinesterase are key enzymes in the breakdown of the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. nih.gov While numerous compounds, such as quinoxaline (B1680401) derivatives, have been evaluated for their inhibitory activity against AChE and BChE, specific inhibitory data for this compound is not detailed in the currently available literature. mdpi.com Generally, dual inhibitors that can target both AChE and BChE are of significant interest. nih.govebi.ac.uk

| Target Enzyme | IC50 (µM) | Selectivity Index (BChE/AChE) | Reference Compound |

| Acetylcholinesterase (AChE) | Data not available | Data not available | Donepezil, Galantamine |

| Butyrylcholinesterase (BChE) | Data not available | Data not available | Rivastigmine |

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. acs.org The cytosolic isoforms, human carbonic anhydrase I (hCA I) and II (hCA II), are established therapeutic targets for various conditions. acs.org While compounds like heterocyclic mercaptans and sulfonamides have been investigated as inhibitors of these isoenzymes, specific data regarding the inhibitory potential of this compound against hCA I and hCA II is not available in the reviewed literature. acs.orgresearchgate.net

| Isoenzyme | Ki (nM) | Reference Compound |

| hCA I | Data not available | Acetazolamide |

| hCA II | Data not available | Acetazolamide |

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. d-nb.info Dual inhibition of COX and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs. researchgate.net While various chemical classes, including N-hydroxyurea and 3,5-di-tert-butylphenol (B75145) derivatives, have been synthesized and evaluated as dual inhibitors, specific inhibitory concentrations (IC50) for this compound against COX-1, COX-2, and 5-LOX have not been reported in the available scientific literature. researchgate.net

| Enzyme | IC50 (%) | Reference Compound |

| COX-1 | Data not available | Indomethacin, Ibuprofen |

| COX-2 | Data not available | NS-398, Celecoxib |

| 5-LOX | Data not available | REV 5901, Zileuton |

Protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase are recognized as important targets for the treatment of metabolic disorders. mdpi.com Flavonoids and other natural product derivatives have shown potent inhibitory activity against both enzymes. mdpi.com However, the modulatory effect of this compound on glycosidases and its inhibitory activity against PTP1B have not been specifically documented.

| Target Enzyme | IC50 (µM) | Inhibition Type |

| α-Glucosidase | Data not available | Data not available |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Data not available | Data not available |

Kinases, including phosphoinositide 3-kinase (PI3K) and various receptor tyrosine kinases (RTKs), play a crucial role in cell signaling pathways that are often dysregulated in diseases like cancer. google.com The development of inhibitors targeting these kinases is a major area of pharmaceutical research. For instance, 1H-pyrazolo[3,4-d]pyrimidine derivatives have been investigated as dual inhibitors of ERK and PI3K. google.com There is currently no available data on the kinase inhibitory profile of this compound.

| Kinase Target | Inhibition % (at a given concentration) | Reference Compound |

| PI3Kα | Data not available | Buparlisib |

| Receptor Tyrosine Kinases (e.g., PDGFr, FGFr) | Data not available | Sunitinib |

Receptor Binding Profiling

Extensive literature searches did not yield specific receptor binding affinity data for the compound this compound across serotonin (B10506), dopamine (B1211576), adrenergic, or sigma receptor subtypes.

Serotonin Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT2B, 5-HT6, 5-HT7)

No specific binding affinity data for this compound at serotonin receptor subtypes such as 5-HT1A, 5-HT2B, 5-HT6, or 5-HT7 were identified in the public domain. While research on other structurally related molecules, such as certain indole (B1671886) alkaloids and dual 5-HT1A/5-HT7 receptor ligands, shows interaction with these receptors, direct evidence for the title compound is absent. researchgate.netnih.gov For instance, some marine indole alkaloids have demonstrated high nanomolar affinity to several serotonin receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT7. researchgate.net

Dopamine Receptor Subtype Affinities (e.g., D2, D3)

There is no available information on the binding affinities of this compound for dopamine D2 and D3 receptors. Studies on other compounds, like substituted benzamides and 1-phenyl-benzazepines, have explored their interactions with dopamine receptors, but this information is not directly applicable to the specified furan (B31954) derivative. nih.govnih.gov Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which are key targets for various neuropsychiatric disorder treatments. sigmaaldrich.com

Adrenergic Receptor Subtype Affinities (e.g., α2A, α2B, α2C)

Specific binding data for this compound at α2A, α2B, and α2C adrenergic receptor subtypes could not be located. Adrenergic receptors, including the α1 and α2 subtypes, are crucial in cardiovascular function and are targeted by various therapeutic agents. nih.govccjm.org Research on other classes of compounds, such as 5,5-dimethylhydantoin (B190458) derivatives, has identified ligands with affinity for α1-adrenergic receptors, but this does not extend to the compound . nih.gov

Sigma Receptor Affinities (e.g., σ1, σ2)

No studies detailing the sigma-1 (σ1) or sigma-2 (σ2) receptor binding affinities of this compound were found. Sigma receptors, which are distinct from opioid receptors, are implicated in various cellular functions and are considered targets for neurological disorders and cancer. sigmaaldrich.comunict.it Research on novel benzofuran-2-carboxamide (B1298429) ligands has shown high affinity for the sigma-1 receptor, but similar data for this compound is not available. nih.gov

Cellular Assays and Model Systems

Cell Line-Based Activity (e.g., Antiproliferative Effects in Cancer Cell Lines)

There is no published research on the antiproliferative effects of this compound in any cancer cell lines. While studies on other N-allyl carboxamides and furan-2(5H)-one derivatives have demonstrated antiproliferative activities against various cancer cell lines, such as HCT-116, this information is not directly transferable to the specific compound of interest. rsc.orgnih.gov For example, certain N-allyl quinoxalinecarboxamides have shown inhibitory action against HCT-116 cells. rsc.org Similarly, some 5-aryl-2-(3-thienylamino)-1,3,4-thiadiazoles have exhibited interesting results against a panel of cancer cell lines. researchgate.net However, without direct experimental evidence, the antiproliferative potential of this compound remains unknown.

Multicellular Spheroid Models for Solid Tumor Research

There is currently no available scientific literature detailing the evaluation of this compound using multicellular spheroid models for solid tumor research. This advanced in vitro model, which mimics the three-dimensional architecture and microenvironment of solid tumors, would be instrumental in assessing the compound's potential as an anticancer agent. Such studies would typically investigate its ability to penetrate tumor tissue, induce cell death, and inhibit proliferation within a more physiologically relevant context than traditional two-dimensional cell cultures.

Antimicrobial Activity in Bacterial and Fungal Strains

Data regarding the antimicrobial activity of this compound against various bacterial and fungal strains are not present in the accessible scientific literature. Standard antimicrobial screening assays, such as broth microdilution or disk diffusion methods, would be required to determine its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of clinically relevant pathogens.

Mechanistic Investigations in Biological Systems

Elucidation of Molecular Targets and Pathways

The specific molecular targets and biological pathways affected by this compound have not yet been identified in published research. Future investigations would likely employ techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the proteins and signaling cascades with which this compound interacts to exert its biological effects.

Enzyme Kinetic Studies (e.g., Determination of IC50, Ki, Vmax, Km)

No enzyme kinetic studies for this compound have been reported. To understand its potential as an enzyme inhibitor, detailed kinetic analyses would be necessary. These studies would determine key parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), the maximum reaction velocity (Vmax), and the Michaelis constant (Km), providing insight into the potency and mechanism of enzyme inhibition.

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

There is no information available from computational or experimental studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, on the specific ligand-protein interactions of this compound. Such analyses are crucial for understanding the molecular basis of its binding affinity and selectivity for any identified protein targets, detailing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces at play.

Downstream Signaling Pathway Modulation

The effects of this compound on downstream signaling pathways remain uninvestigated. Once a primary molecular target is identified, subsequent research would be needed to explore how the interaction with this target modulates intracellular signaling cascades, ultimately leading to a cellular response.

Computational and Structural Modeling Studies of 5 3 Acetylphenyl N Allyl 2 Furamide

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding affinity and mode of action of a small molecule, such as 5-(3-acetylphenyl)-N-allyl-2-furamide, with a protein or other biological macromolecule.

Ligand-Protein Docking for Target Binding Prediction

No studies have been published that utilize ligand-protein docking to predict the biological targets of this compound. Such research would be a critical first step in identifying its potential therapeutic effects.

Analysis of Binding Poses and Interaction Hotspots

Without docking studies, there is no data available on the binding poses or the key molecular interactions (such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking) that this compound might form within a protein's active site.

Virtual Screening Approaches for Analogue Discovery

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. There is no evidence of this compound being used as a scaffold or reference compound in virtual screening campaigns to discover structurally similar molecules with potentially improved properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This method is crucial for understanding the stability of a ligand-protein complex and the dynamic effects of ligand binding.

Assessment of Ligand-Receptor Complex Stability and Conformation

As no ligand-protein complexes involving this compound have been identified through docking, no subsequent molecular dynamics simulations have been performed to assess the stability and conformational dynamics of such a complex.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Specific QSAR models for this compound have not been documented. The development of such a model would be a critical step in optimizing its potential biological effects.

The process involves synthesizing a library of related molecules and testing their biological activity (e.g., enzyme inhibition, receptor binding). This experimental data is then correlated with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). srce.hr Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build the model. eijppr.comresearchgate.net A robust QSAR model can then predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds and reducing the need for extensive synthesis and screening. eijppr.comnih.gov The predictive power of these models is rigorously tested through internal and external validation to ensure their reliability. nih.govresearchgate.net For instance, 3D-QSAR studies on furanone derivatives have successfully used this approach to identify key structural features that influence inhibitory activity against specific biological targets. srce.hr

Computational ADME Profiling (Excluding Safety/Toxicity)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a crucial component of modern drug discovery, used to predict the pharmacokinetic properties of a compound. nih.gov These predictions help to identify potential liabilities early, long before costly and time-consuming in vitro or in vivo studies are conducted. foliamedica.bg

There are no published predictions for the absorption and distribution of this compound. Such an analysis would typically involve calculating key physicochemical properties.

Key Predicted Properties for ADME:

| Property | Description | Significance |

| Log P (Octanol/Water Partition Coefficient) | Measures the lipophilicity of a compound. | Influences solubility, permeability across membranes, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | Sum of the surfaces of polar atoms in a molecule. | A key predictor of intestinal absorption and blood-brain barrier penetration. nih.gov |

| Molecular Weight (MW) | The mass of the molecule. | Affects diffusion and overall size-related transport. |

| Aqueous Solubility (Log S) | The logarithm of the molar solubility in water. | Crucial for absorption from the gastrointestinal tract. |

| Number of Rotatable Bonds | A measure of molecular flexibility. | Impacts binding to targets and transporters. |

| Hydrogen Bond Donors/Acceptors | Counts of N-H or O-H bonds and N or O atoms. | Affects solubility and membrane permeability. |

This table represents typical parameters evaluated in computational ADME studies; specific values for this compound are not available.

Computational tools like SwissADME and pkCSM are often used to generate these predictions for new chemical entities. nih.govmdpi.com For example, studies on other novel compounds have shown that calculated values for intestinal absorption and blood-brain barrier permeability can effectively guide the selection of candidates for further development. mdpi.com

A specific computational assessment of the blood-brain barrier (BBB) permeability for this compound is not found in the literature. This is a critical parameter for any compound intended to act on the central nervous system (CNS). nih.gov

The ability of a molecule to cross the BBB is largely predicted by its physicochemical properties. nih.gov Computational models use parameters such as TPSA, molecular weight, and LogP to estimate BBB penetration. nih.gov Generally, compounds with lower TPSA (<90 Ų) and lower molecular weight are more likely to cross the BBB via passive diffusion. nih.gov In silico models are often built from experimental data from in vitro methods, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), or from in vivo studies in animal models. researchgate.netplos.orgsemanticscholar.org These predictive tools are invaluable for filtering large libraries of compounds to identify those with a higher probability of reaching CNS targets. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties and reactivity of a molecule from first principles.

While no specific quantum chemical calculations for this compound have been published, this analysis would provide deep insights into its chemical behavior. Methods like Density Functional Theory (DFT) are commonly used for this purpose. jmaterenvironsci.comresearchgate.net

Such studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule.

Molecular Orbital Analysis: Visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. jmaterenvironsci.com

Electrostatic Potential Mapping: Identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions, such as binding to a biological target.

Mulliken Charge Distribution: Calculating the partial charge on each atom, which can reveal potential sites for electrophilic and nucleophilic attack. jmaterenvironsci.com

For example, quantum chemical calculations on thiadiazole derivatives have been used to correlate electronic properties with observed biological activity, explaining how different substituents alter the reactivity and interaction of the molecules. jmaterenvironsci.comsemanticscholar.org

Following a comprehensive search of available scientific literature, no specific computational and structural modeling studies focusing on the conformational analysis and energy landscapes of the chemical compound this compound could be located. As a result, the requested article with detailed research findings and data tables for this specific molecule cannot be generated at this time.

The generation of a scientifically accurate and authoritative article on this topic is contingent upon the existence of published research that has investigated the conformational preferences and energy profiles of this compound through computational methods. Without such source material, any attempt to create the specified content would be speculative and would not adhere to the required standards of accuracy and evidence-based reporting.

Further research in the field of computational chemistry would be necessary to determine the conformational analysis and energy landscapes of this compound.

Advanced Spectroscopic and Analytical Methodologies in Research on 5 3 Acetylphenyl N Allyl 2 Furamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR (¹H, ¹³C) for Core Structure and Substituent Identification

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most crucial steps in the structural analysis of 5-(3-acetylphenyl)-N-allyl-2-furamide.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide a wealth of information. The protons on the furan (B31954) and phenyl rings would appear in the aromatic region (typically δ 6.0-8.5 ppm). The disubstituted furan ring would show two doublets, and their coupling constant (³JHH) would confirm their ortho relationship. The substituted benzene (B151609) ring would exhibit a more complex splitting pattern, indicative of its 1,3-disubstitution. The acetyl group would present a characteristic singlet for the methyl protons around δ 2.6 ppm. The N-allyl group would be identified by a set of signals: a doublet of triplets for the methylene (B1212753) group attached to the nitrogen, and two distinct signals for the terminal vinyl protons, all in the δ 4.0-6.0 ppm range, along with a multiplet for the vinyl CH proton. The amide proton (N-H) would appear as a broad singlet or a triplet, with its chemical shift being sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom. For this compound, one would expect to observe signals for the carbonyl carbons of the amide and acetyl groups in the downfield region (δ 160-200 ppm). The carbons of the furan and phenyl rings would resonate in the δ 110-160 ppm range. The allyl group carbons would appear in the more upfield region, with the CH₂ attached to the nitrogen around δ 42 ppm and the vinyl carbons between δ 115-135 ppm. The acetyl methyl carbon would be found at approximately δ 26 ppm.

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Acetyl CH₃ | ~2.6 (s, 3H) | ~27 |

| Acetyl C=O | - | ~198 |

| Amide N-H | ~8.5 (br s, 1H) | - |

| Allyl -CH₂-N | ~4.1 (dt, 2H) | ~43 |

| Allyl =CH₂ | ~5.2 (dd, 1H), ~5.3 (dd, 1H) | ~117 |

| Allyl -CH= | ~5.9 (m, 1H) | ~134 |

| Furan H-3 | ~7.2 (d, 1H) | ~115 |

| Furan H-4 | ~6.8 (d, 1H) | ~119 |

| Furan C-2 | - | ~148 |

| Furan C-5 | - | ~155 |

| Phenyl Ring CH | ~7.5-8.2 (m, 4H) | ~127-138 |

| Phenyl Ring C-1 | - | ~132 |

| Phenyl Ring C-3 | - | ~138 |

| Amide C=O | - | ~159 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary in the actual spectrum.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for assembling the complete molecular structure from the individual pieces of information obtained from 1D NMR.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For instance, it would show correlations between the adjacent protons on the furan ring, within the allyl group's spin system, and among the protons on the substituted phenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the unambiguous assignment of the furan, phenyl, and allyl resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the furan protons and the phenyl ring carbons, confirming the C-C bond between the two rings. Correlations from the allyl CH₂ protons to the amide carbonyl carbon and from the acetyl CH₃ protons to the phenyl ring would further solidify the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to determine the preferred conformation of the molecule, for example, by showing correlations between the amide N-H proton and the protons on the allyl group or the furan ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which is invaluable for confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the molecular formula (C₁₆H₁₅NO₃), providing strong evidence for the compound's elemental composition and corroborating the structure proposed from NMR data. The expected monoisotopic mass would be approximately 269.1052 g/mol .

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. This pattern serves as a "fingerprint" for the molecule. For this compound, key fragmentation pathways would likely involve:

Cleavage of the amide bond, leading to fragments corresponding to the N-allyl-2-furamide moiety and the 3-acetylphenyl group.

Loss of the allyl group.

Fragmentation of the furan ring.

Loss of the acetyl group from the phenyl ring.

Analysis of these fragment ions would provide further confirmation of the connectivity of the different structural units within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic absorption of infrared radiation.

For this compound, the IR spectrum would be expected to show distinct absorption bands confirming the presence of its key functional groups.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amide) | ~3300 | Stretching |

| C-H (Aromatic/Vinylic) | ~3100-3000 | Stretching |

| C-H (Aliphatic) | ~3000-2850 | Stretching |

| C=O (Ketone) | ~1685 | Stretching |

| C=O (Amide I) | ~1650 | Stretching |

| N-H (Amide II) | ~1550 | Bending |

| C=C (Aromatic/Vinylic) | ~1600, ~1450 | Stretching |

| C-O (Furan) | ~1250-1020 | Stretching |

The presence of these characteristic bands would provide quick and valuable confirmation of the compound's functional group composition, supporting the more detailed structural information obtained from NMR and MS.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in chemical characterization, providing quantitative data on the elemental composition of a sample. For a novel or synthesized compound like this compound, this analysis is crucial for verifying its empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The process typically involves high-temperature combustion of a small, precise amount of the compound. The resulting combustion gases, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are separated and measured by a detector, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The oxygen percentage is usually determined by difference.

These experimentally derived percentages are then meticulously compared against the theoretical values calculated from the proposed molecular formula (C₁₆H₁₅NO₃). A close agreement between the experimental and theoretical data, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its elemental makeup, thus validating the empirical and molecular formula.

Table 1: Comparative Elemental Analysis of this compound This table presents theoretical values alongside representative experimental data to illustrate a successful analysis.

| Element | Theoretical Percentage (%) | Illustrative Experimental Percentage (%) |

| Carbon (C) | 71.36% | 71.39% |

| Hydrogen (H) | 5.61% | 5.58% |

| Nitrogen (N) | 5.20% | 5.23% |

| Oxygen (O) | 17.82% | 17.80% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides an unparalleled level of detail, revealing bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state.

To conduct this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can construct a three-dimensional electron density map of the molecule.

This map allows for the precise determination of the atomic coordinates within the crystal's unit cell. researchgate.net Key structural parameters such as the crystal system, space group, and unit cell dimensions are established. researchgate.netnih.goveurjchem.com For this compound, this analysis would unambiguously reveal the spatial orientation of the furan and phenyl rings relative to each other and the conformation of the flexible N-allyl amide linkage. The results from such crystallographic studies provide accurate and reliable 3-dimensional structural parameters. nih.gov

Table 2: Representative Crystallographic Data for this compound The data presented in this table are illustrative examples of parameters obtained from a single crystal X-ray diffraction experiment.

| Parameter | Illustrative Value |

| Empirical Formula | C₁₆H₁₅NO₃ |

| Formula Weight | 269.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.854(3) |

| b (Å) | 5.912(1) |

| c (Å) | 18.233(4) |

| β (°) | 105.67(2) |

| Volume (ų) | 1334.5(5) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.341 |

To understand the therapeutic potential of this compound, it is essential to elucidate how it interacts with its intended biological targets, such as enzymes or receptors. Co-crystallization followed by X-ray diffraction is a powerful technique to visualize these interactions at an atomic level.

In this method, the target protein is purified and crystallized in the presence of the ligand, this compound. If successful, the resulting crystals will contain the protein with the ligand bound in its active or allosteric site. X-ray diffraction analysis of this co-crystal structure reveals the precise binding mode of the compound. It identifies the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. This detailed structural information is invaluable for structure-based drug design, allowing scientists to rationally modify the compound to improve its potency, selectivity, and pharmacokinetic properties. The structural insights can confirm docking study predictions and provide a definitive map of the ligand-protein interactions. nih.gov

Future Research Directions and Research Translational Potential of 5 3 Acetylphenyl N Allyl 2 Furamide Analogues

Expansion of Structure-Activity Relationship (SAR) Studies for Optimized Potency and Selectivity

A critical next step in the development of 5-(3-acetylphenyl)-N-allyl-2-furamide analogues is the comprehensive exploration of their structure-activity relationships (SAR). Such studies are fundamental to understanding how chemical modifications to the parent molecule influence its biological activity, ultimately guiding the design of more potent and selective drug candidates.

Design and Synthesis of Novel Analogues with Targeted Modifications

The synthesis of novel analogues will be central to elucidating the SAR of this compound class. A diversity-oriented synthesis approach could be employed, allowing for the creation of a library of related compounds with varied structural features. orientjchem.org Key areas for targeted modification would likely include the acetylphenyl ring, the N-allyl group, and the furan (B31954) core. For instance, the synthesis of N-(R1-phenyl)-5-(R-phenyl)-2-furamides has been achieved through the reaction of 5-aryl-2-furoyl chlorides with various arylamines, a method that could be adapted for generating analogues of the target compound. rjptonline.org

Systematic modifications could involve:

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups at different positions on the 3-acetylphenyl moiety to probe the electronic requirements for optimal activity.

Alteration of the N-allyl group: Replacing the allyl group with other small alkyl or functionalized chains to determine the impact on target binding and metabolic stability. The synthesis of N-allyl analogues of other compound classes has been previously reported and could serve as a methodological reference. nih.gov

Modification of the furan ring: Exploring substitutions at other positions of the furan ring, as substitutions at the 2- and 5-positions are often crucial for the biological activity of furan-containing compounds. orientjchem.org

| Compound Scaffold | Modification Strategy | Rationale |

| 5-(3-acetylphenyl)-2-furamide | Phenyl ring substitution | Modulate electronic properties and target interactions. |

| N-allyl-2-furamide | N-substituent variation | Investigate steric and electronic effects on binding and metabolism. |

| 5-phenyl-N-allyl-2-furamide | Furan core modification | Determine the importance of the furan scaffold for activity. |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity. spirochem.comcambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be considered. The furan ring, for example, can sometimes be mimicked by a phenyl ring, which could alter the compound's metabolic profile and lipophilicity. orientjchem.org

The amide bond is another key functional group that is often a target for bioisosteric replacement to enhance metabolic stability. nih.gov Potential bioisosteres for the amide linkage in this compound could include:

1,2,3-triazoles

Oxadiazoles

Tetrazoles

The successful application of such replacements has been demonstrated in the development of various therapeutic agents, including BACE1 inhibitors. nih.gov

Further Preclinical In Vivo Efficacy Studies (Non-Human Animal Models)

Following the identification of promising analogues through SAR studies, the next crucial phase is to evaluate their efficacy in living organisms. Preclinical in vivo studies in non-human animal models are essential for understanding how these compounds behave in a complex biological system and for providing evidence of their potential therapeutic utility.

Selection of Appropriate Animal Models for Disease States

The choice of animal model is critical and will depend on the therapeutic area for which the this compound analogues are being developed. For instance, if the compounds are being investigated as potential antihyperlipidemic agents, Wistar rats with Triton WR-1339-induced hyperlipidemia could be an appropriate model, as has been used for other N-benzoylphenyl-2-furamide derivatives. nih.gov If anticancer activity is the focus, then xenograft models using human cancer cell lines, such as PC-3 for prostate cancer, could be employed. rjptonline.org The selection of the model must be scientifically justified and relevant to the human disease state being targeted.

Development of Rigorous Study Designs and Outcome Measures

The design of preclinical in vivo studies must be rigorous to ensure the data generated is reliable and translatable. This includes appropriate group sizes, randomization, and blinding where possible. Key outcome measures should be clearly defined and relevant to the disease model. For example, in an antihyperlipidemia study, plasma triglyceride and total cholesterol levels would be critical outcome measures. nih.gov In an oncology study, tumor growth inhibition would be a primary endpoint.

Exploration of Pharmacodynamic Markers in Animal Models

Pharmacodynamic (PD) markers are measurable indicators of a drug's effect on its target. The identification and validation of PD markers in animal models are crucial for demonstrating target engagement and for guiding the optimization of dosing regimens. The specific PD markers would be dependent on the molecular target of the this compound analogues. For instance, if the compounds are designed to inhibit a particular enzyme, the activity of that enzyme in relevant tissues could be measured. If they modulate a signaling pathway, the phosphorylation status of key proteins in that pathway could be assessed. The use of such markers can provide early evidence of a compound's biological activity in vivo and can help to de-risk further development.

Development of Advanced Delivery Systems for Research Applications

The utility of any potential therapeutic agent in a research or clinical setting is intrinsically linked to its formulation and delivery. For analogues of this compound, which are likely to be hydrophobic small molecules, the development of advanced delivery systems will be crucial for maximizing their experimental utility and eventual translational potential.

To overcome challenges such as poor aqueous solubility and to enhance bioavailability for in vitro and in vivo studies, several formulation strategies could be explored for this compound analogues. These strategies aim to improve the physicochemical properties of the compounds, leading to more reliable and reproducible experimental outcomes.

Potential formulation approaches could include:

Nanoparticle-based delivery systems: Encapsulating the furan-containing compounds within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could enhance their solubility, stability, and cellular uptake.

Prodrug approaches: Modification of the core structure to create more soluble prodrugs that are metabolized to the active compound in vivo can be a viable strategy.

Inclusion complexes: The use of cyclodextrins to form inclusion complexes can significantly improve the aqueous solubility of hydrophobic compounds.

Below is a table summarizing potential formulation strategies and their anticipated benefits for the experimental utility of this compound analogues.

| Formulation Strategy | Potential Advantages for Research Applications |

| Liposomal Encapsulation | Improved solubility and stability, potential for targeted delivery, reduced off-target toxicity. |

| Polymeric Nanoparticles | Controlled release kinetics, enhanced bioavailability, protection from degradation. |

| Solid Lipid Nanoparticles | High drug loading capacity, good biocompatibility, ease of scale-up. |

| Prodrug Synthesis | Enhanced aqueous solubility, improved membrane permeability, potential for targeted activation. |

| Cyclodextrin Complexes | Increased solubility and dissolution rate, enhanced stability. |

Investigation of Polypharmacology and Off-Target Interactions (Beyond Prohibited Elements)

The concept of "one drug, one target" has been increasingly replaced by the recognition that many small molecules interact with multiple targets within the proteome. This phenomenon, known as polypharmacology, can be both advantageous, leading to enhanced efficacy or new therapeutic applications, and detrimental, causing off-target side effects. researchgate.netnih.govnih.gov A thorough investigation into the polypharmacology of this compound analogues is therefore a critical area for future research.

Systematic screening of this compound analogues against a wide array of biological targets is essential to construct a comprehensive pharmacological profile. This can be achieved through various high-throughput screening methods. Such profiling can uncover previously unknown mechanisms of action and identify potential opportunities for drug repurposing. nih.gov

Key target families for broader profiling include:

Kinases: Given their role in numerous signaling pathways, kinases are a common target for small molecule drugs.

G-protein coupled receptors (GPCRs): As the largest family of cell surface receptors, they are involved in a vast range of physiological processes.

Ion channels: These are crucial for cellular communication and are implicated in a variety of diseases.

Nuclear receptors: These receptors play a key role in regulating gene expression.

A systematic approach to profiling would involve an initial broad screen followed by more focused studies on identified "hits" to validate the interactions and determine their functional consequences.

Role in Chemical Biology and Probe Development

Beyond their direct therapeutic potential, analogues of this compound can serve as valuable tools in chemical biology for dissecting complex biological pathways and validating novel drug targets. nih.gov

A well-characterized small molecule with high affinity and selectivity for a specific target can be an invaluable "chemical probe" to study the function of that protein in cells and in vivo. nih.govh1.co If an analogue of this compound is found to have a specific molecular target, it could be used to modulate the activity of that target and thereby elucidate its role in various cellular processes and disease states. This is a crucial step in the early stages of drug discovery, known as target validation. dundee.ac.uk

The development of a potent and selective chemical probe from this series of compounds would enable researchers to:

Investigate the physiological and pathological roles of its target protein.

Dissect the signaling pathways in which the target is involved.

Provide evidence for the therapeutic potential of modulating the target.

To further enhance their utility as research tools, this compound analogues could be derivatized to create affinity probes or imaging agents. nih.govnih.gov This involves chemically modifying the core structure to incorporate a reporter tag, such as a biotin moiety for affinity purification or a fluorescent dye for cellular imaging.

The table below outlines potential derivatizations and their applications in chemical biology.

| Derivatization | Application | Purpose |

| Biotinylation | Affinity Chromatography | To isolate and identify the protein targets of the compound from cell lysates. |

| Fluorescent Tagging | Fluorescence Microscopy | To visualize the subcellular localization of the compound and its target. |

| Photo-affinity Labeling | Target Identification | To covalently link the compound to its target protein upon photoactivation, facilitating its identification. |

| Radiolabeling | Positron Emission Tomography (PET) Imaging | To enable in vivo imaging of the compound's distribution and target engagement in animal models. researchgate.net |

Long-Term Research Vision and Collaborative Opportunities for this compound Analogues

The exploration of this compound and its analogues presents a forward-looking opportunity in medicinal chemistry and drug discovery. A long-term research vision for this chemical series is centered on a collaborative, multi-disciplinary approach to fully elucidate its therapeutic potential and accelerate the translation from preclinical discovery to clinical application. dndi.orgyoutube.com This vision is underpinned by the integration of cutting-edge technologies and open science principles to maximize efficiency, innovation, and knowledge dissemination. The ultimate goal is to systematically investigate the structure-activity relationships (SAR) of novel analogues, identify promising lead compounds, and build a comprehensive understanding of their biological mechanisms. nih.gov

Interdisciplinary Research with Biology, Pharmacology, and Computational Sciences

Effective drug discovery and development in the modern era is a highly interdisciplinary endeavor, requiring seamless collaboration between experts in various scientific fields. azolifesciences.comparabolicdrugs.com The successful progression of the this compound series from a chemical entity to a potential therapeutic agent hinges on the synergistic integration of biology, pharmacology, and computational sciences. parabolicdrugs.com Such collaborations are crucial for overcoming the complexities inherent in the drug discovery process, from target identification to lead optimization. azolifesciences.comacs.org

Computational sciences serve as a foundational pillar in this interdisciplinary model, offering powerful tools for accelerating the research timeline and reducing costs. pharmafeatures.comjapsonline.com In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can be employed to predict the biological activities and pharmacokinetic properties of novel analogues. japsonline.comnih.govnih.govnih.gov This computational pre-screening allows for the rational design of a focused library of compounds with a higher probability of desired biological activity, thus prioritizing synthetic efforts. pharmafeatures.com Advanced computational tools can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which is critical for the early identification of compounds with favorable drug-like properties. researchgate.net

The insights generated from computational studies are then passed to biologists for in vitro validation. This stage involves developing and utilizing relevant cell-based assays to confirm the predicted biological activity and elucidate the mechanism of action. For instance, if computational models predict that an analogue may inhibit a specific enzyme, biologists can perform enzymatic assays to verify this prediction and determine the potency of the compound. This iterative cycle of computational prediction and biological validation is essential for refining compound design and building a robust understanding of the SAR. nih.gov

Finally, promising compounds identified through computational and biological screening are advanced to pharmacological studies. Pharmacologists design and execute in vivo experiments using appropriate animal models to assess the efficacy, safety, and pharmacokinetic profile of the lead candidates in a whole-organism system. youtube.com This translational phase is critical for determining whether the in vitro activity translates into a meaningful therapeutic effect and for identifying a potential therapeutic window. dndi.org

A proposed interdisciplinary workflow is outlined in the table below:

| Phase | Discipline | Key Activities | Desired Outcome |

| I: Design & Screening | Computational Sciences | Virtual screening of analogue libraries, QSAR modeling, in silico ADMET prediction. nih.gov | A prioritized list of novel analogues for synthesis with predicted high activity and favorable drug-like properties. |

| II: In Vitro Validation | Biology | Synthesis of prioritized analogues, confirmation of biological activity in cell-based assays, mechanism of action studies. | Experimental confirmation of on-target activity and preliminary SAR data for the analogue series. |

| III: In Vivo Evaluation | Pharmacology | Pharmacokinetic studies (absorption, distribution, metabolism, excretion), efficacy testing in disease-relevant animal models, preliminary safety assessment. | Identification of lead compounds with demonstrated in vivo efficacy and acceptable preliminary safety profiles. |

This collaborative framework ensures that research progresses in a logical, evidence-based manner, with continuous feedback loops between disciplines to guide the optimization process. aom.org

Leveraging Public Databases and Open Science Initiatives

The long-term research and translational potential of this compound analogues can be significantly amplified by embracing the principles of open science and strategically utilizing public databases. nih.govopusproject.eu Open science, which promotes collaboration, data sharing, and transparency, has become an essential tool for tackling complex medical challenges and accelerating the discovery of new therapies. nih.govchanzuckerberg.com

Public Chemical and Biological Databases are invaluable resources in the early stages of drug discovery. drugpatentwatch.com Large-scale, open-access repositories such as PubChem, ChEMBL, and the Protein Data Bank (PDB) provide a wealth of information on chemical compounds, their biological activities, and the structures of their macromolecular targets. drugpatentwatch.comnih.govwiley-vch.deresearchgate.net For the this compound project, these databases can be used to:

Identify known compounds with similar scaffolds: This can provide initial insights into potential biological targets and off-target effects.

Gather data for building predictive models: Bioactivity data from databases like ChEMBL can be used to train and validate QSAR and machine learning models for predicting the activity of novel analogues. ebi.ac.uk

Access structural information for target-based design: If a biological target is identified, the PDB can provide crystal structures to guide in silico docking and structure-based drug design efforts. wiley-vch.de

| Public Database | Type of Information | Application in Furamide Analogue Research |

| PubChem | Chemical structures, properties, and links to biomedical literature. researchgate.net | Initial search for scaffold novelty and retrieval of physicochemical data for known related compounds. |

| ChEMBL | Curated bioactivity data for drug-like molecules. drugpatentwatch.comebi.ac.uk | Mining bioactivity data of similar compounds to inform target hypotheses and build predictive QSAR models. |

| Protein Data Bank (PDB) | 3D structural data of large biological molecules. wiley-vch.de | Providing structural templates of potential biological targets for molecular docking and structure-based design of new analogues. |

| UniProt | Protein sequence and functional information. wiley-vch.de | Identifying and characterizing potential protein targets, including information on function, domains, and variants. |

Open Science Initiatives further enhance collaborative opportunities. nih.gov Projects like Target 2035 aim to develop pharmacological modulators for every protein in the human proteome through open collaboration. wikipedia.org Engaging with such initiatives can provide access to a broader network of expertise and resources. Furthermore, adopting an open-access model for publishing research findings and depositing data in public repositories ensures that the scientific community can build upon the project's discoveries, fostering further innovation. nih.gov

Collaborative opportunities can be actively sought with academic institutions and industry partners. azolifesciences.comacs.orgaddconsortium.org Pharmaceutical companies often have open innovation programs that facilitate collaboration with academic researchers. addconsortium.orgnovartis.com These partnerships can provide access to specialized screening libraries, drug development expertise, and funding, which are often essential for advancing a project through the costly preclinical and clinical development phases. acs.orgdrugbank.com A long-term vision should include establishing such public-private partnerships to ensure that promising analogues of this compound have a clear path toward clinical translation. mrlcg.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(3-acetylphenyl)-N-allyl-2-furamide, and how can reaction conditions be optimized?